Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine은 유기 합성에서 중요한 보호된 아민 중간체로, 분자식 C13H20N2O2를 갖는 화합물입니다. 이 화합물은 tert-Butoxycarbonyl (Boc) 보호기로 아민기를 선택적으로 보호하여 다양한 반응 조건에서 안정성을 제공합니다. 페닐에틸아민 골격과 보호된 1차 아민기를 포함하고 있어, 의약품 및 생리활성 물질 합성에 유용하게 사용됩니다. 특히 펩타이드 합성, 헤테로고리 화합물 제조, 약물 전구체 개발 등에서 고효율 중간체로 활용됩니다. 높은 순도와 우수한 반응성을 가지며, 추가적인 유도체화 반응에 적합한 구조적 특징을 지닙니다.
N-Boc-4-aminophenethylamine structure
N-Boc-4-aminophenethylamine structure
Product Name:N-Boc-4-aminophenethylamine
CAS 번호:94838-59-2
MF:C13H20N2O2
메가와트:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
Update Time:2025-07-22

N-Boc-4-aminophenethylamine 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 4-aminophenethylcarbamate
    • [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
    • Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
    • Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
    • 4-[2-(BOC-AMINO)ETHYL]ANILINE
    • [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
    • C13H20N2O2
    • tert-butyl (4-aminophenethyl)carbamate
    • tert-butyl [2-(4-aminophenyl)ethyl]carbamate
    • Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
    • Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
    • Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • N-Boc-4-aminophenethylamine
    • N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
    • N-tert-Butoxycarbonyl-4-aminophenethylamine
    • tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
    • BBL103231
    • tert-butyl4-aminophenethylcarbamate
    • NSC669666
    • t-butyl 2-(4-aminophenyl)ethylcarbamate
    • NS-03200
    • CS-W003234
    • tert-butyl 2-(4-aminophenyl)ethylcarbamate
    • Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
    • [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
    • 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
    • 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
    • AB22067
    • DS-018492
    • 94838-59-2
    • [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
    • AC-29368
    • DB-058194
    • SCHEMBL448114
    • AKOS010469462
    • N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
    • n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
    • NCI60_024327
    • [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
    • [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
    • STL557041
    • CHEMBL2008649
    • DTXSID20327605
    • SY021926
    • EN300-1228926
    • 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
    • tert-butyl[2-(4-aminophenyl)ethyl]carbamate
    • MFCD05663961
    • HOPALBZGTWDOTL-UHFFFAOYSA-N
    • 4-(N-Boc-2-aminoethyl)aniline
    • MDL: MFCD05663961
    • 인치: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
    • InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N
    • 미소: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 236.15200
  • 동위원소 질량: 236.152477885g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 240
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 64.4

실험적 성질

  • 밀도: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • 용해도: 극미용성(0.57g/l)(25ºC),
  • 수용성: Slightly soluble in water.
  • PSA: 64.35000
  • LogP: 3.30810

N-Boc-4-aminophenethylamine 보안 정보

  • 위험물 운송번호:2811
  • 위험 등급:6.1
  • 패키지 그룹:

N-Boc-4-aminophenethylamine 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    ?? ?? ??:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-Boc-4-aminophenethylamine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IY686-1g
N-Boc-4-aminophenethylamine
94838-59-2 97%
1g
170.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IY686-5g
N-Boc-4-aminophenethylamine
94838-59-2 97%
5g
601.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IY686-250mg
N-Boc-4-aminophenethylamine
94838-59-2 97%
250mg
120CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IY686-100mg
N-Boc-4-aminophenethylamine
94838-59-2 97%
100mg
47CNY 2021-05-07
TRC
A612955-500mg
N-Boc-4-aminophenethylamine
94838-59-2
500mg
$ 58.00 2023-09-08
TRC
A612955-1g
N-Boc-4-aminophenethylamine
94838-59-2
1g
$ 75.00 2023-09-08
TRC
A612955-2.5g
N-Boc-4-aminophenethylamine
94838-59-2
2.5g
$ 167.00 2023-09-08
Chemenu
CM118443-10g
4-[2-(Boc-amino)ethyl]aniline
94838-59-2 95+%
10g
$284 2021-06-17
Alichem
A019145691-5g
tert-Butyl 4-aminophenethylcarbamate
94838-59-2 97%
5g
$256.00 2023-08-31
Alichem
A019145691-25g
tert-Butyl 4-aminophenethylcarbamate
94838-59-2 97%
25g
$761.31 2023-08-31

N-Boc-4-aminophenethylamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
참조
Methods and compositions for targeted protein degradation
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
참조
Pesticidal compositions and methods
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Solvents: 1,4-Dioxane ;  30 min, rt; 22 h, rt
참조
Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors
, United States, , ,

합성 방법 4

반응 조건
1.1 Solvents: 1,4-Dioxane ;  30 min, rt; 22 h, rt
참조
Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Solvents: Methanol ;  24 h, rt
참조
Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists
, United States, , ,

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
참조
Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
참조
Optical Control of TRPV1 Channels
Stein, Marco; Breit, Andreas; Fehrentz, Timm; Gudermann, Thomas; Trauner, Dirk, Angewandte Chemie, 2013, 52(37), 9845-9848

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
참조
Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
참조
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
참조
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; German, Nadezhda; Decker, Ann M.; Li, Jun-Xu; Wiley, Jenny L.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

합성 방법 11

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
참조
Controlling epithelial sodium channels with light using photoswitchable amilorides
Schoenberger, Matthias; Althaus, Mike; Fronius, Martin; Clauss, Wolfgang; Trauner, Dirk, Nature Chemistry, 2014, 6(8), 712-719

합성 방법 12

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
참조
Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents.
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ;  5 min, rt
참조
NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines
Chantarasriwong, Oraphin ; Jiangchareon, Banphot; Putra, Christian Kurnia; Suwankrua, Winai; Chavasiri, Warinthorn, Tetrahedron Letters, 2016, 57(43), 4807-4811

합성 방법 14

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
참조
Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels
Gu, Lianghong; Liu, Xue; Dong, Shumin; Chen, Zhijun; Han, Rui; et al, Polymer Chemistry, 2020, 11(11), 1871-1876

합성 방법 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 3 psi, rt
참조
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; Ligresti, Alessia; La Regina, Giuseppe; Coluccia, Antonio; Morera, Ludovica; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

합성 방법 16

반응 조건
1.1 Solvents: Methanol ;  24 h, rt
참조
Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  30 min, 23 °C; 4 h, 23 °C
참조
Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Solvents: Dichloromethane
참조
4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor
Ashwell, Mark A.; Solvibile, William R.; Han, Stella; Largis, Elwood; Mulvey, Ruth; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127

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